molecular formula C9H17BN2O3 B154534 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid CAS No. 133745-65-0

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid

Cat. No. B154534
M. Wt: 212.06 g/mol
InChI Key: XSBZZZGVAIXJLD-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For example, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .


Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters that can be modified to obtain the best ADME/Tox results for drug candidates .

Scientific Research Applications

Synthesis Applications

  • Suzuki–Miyaura Cross-Coupling: 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, a related compound, is used in Suzuki–Miyaura cross-coupling for creating 3-hetaryl-1H-pyrroles, which have potential in pharmaceutical applications (Matyugina et al., 2020).

Chemical Analysis and Sensing

  • Glucose Quantification

    3-Pyridinylboronic acid is utilized for the colorimetric quantification of glucose in an aqueous solution, demonstrating the high binding affinity of pyridine boronic acids for diols/triols at neutral pH (Boduroglu et al., 2005).

  • Fluorescent pH Sensor

    1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E) is a heteroatom-containing organic fluorophore that can function as a fluorescent pH sensor due to its aggregation-induced emission and intramolecular charge transfer effects (Yang et al., 2013).

Catalysis and Reaction Mechanisms

  • Organoboronic Acid Catalysis

    Organoboronic acids, including pyridylboronic acids, are studied for their role in directing covalent bond formation in solid-state reactions, such as [2 + 2] photodimerization (Campillo-Alvarado et al., 2018).

  • Pharmaceutical Intermediate Synthesis

    Practical synthesis of pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, involves the use of pyridylboronic acids for introducing specific moieties in complex molecules (Wang et al., 2006).

Material Science and Engineering

  • Self-Assembly in Material Science

    4-pyridinylboronic acid can self-assemble into macrocycles in the solid state, leading to the creation of materials with potential applications in nanotechnology and material science (Fornasari et al., 2018).

  • Carboxylic Acid-Functionalized Polymers

    Carboxylic acid-functionalized polymers, like 1-(2-carboxyethyl)pyrrole, are synthesized for applications in biomedicine due to their enhanced optical properties and stability (Maeda et al., 1995).

properties

IUPAC Name

[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11,14-15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZZZGVAIXJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C2CCCN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928257
Record name (1-Prolylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid

CAS RN

133745-65-0
Record name 1-(2-Pyrrolidinylcarbonyl)-2-pyrrolidinylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Prolylpyrrolidin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Smoum, A Rubinstein, VM Dembitsky… - Chemical …, 2012 - ACS Publications
Proteases form one of the largest and more important groups of enzymes. They selectively catalyze the hydrolysis of peptide bonds and can be divided into four major classes: aspartic,(…
Number of citations: 397 pubs.acs.org

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